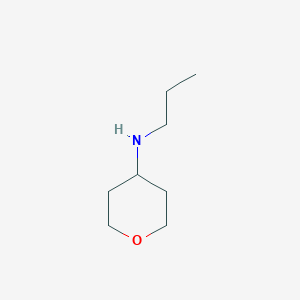

N-丙基四氢-2H-吡喃-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-Propyltetrahydro-2H-pyran-4-amine and related compounds often involves multicomponent domino reactions, which are efficient pathways for constructing complex molecules from simple starting materials. For instance, a library of 4H-pyrano[2,3-c]pyrazol-6-amines was synthesized using L-proline-catalyzed, on-water four-component domino reactions, demonstrating the utility of water as a solvent in organic synthesis to achieve excellent yields through a sequence of cyclocondensation, Michael addition, and annulation steps (Prasanna, Perumal, & Menéndez, 2013). Additionally, the ultrasound-mediated condensation of amine with dehydroacetic acid underlines a novel, efficient, and environment-friendly protocol for synthesizing pyran derivatives, highlighting the role of modern techniques in facilitating organic synthesis (Wang, Zou, Zhao, & Shi, 2011).

Molecular Structure Analysis

The molecular structure of compounds within the tetrahydropyran series, including N-Propyltetrahydro-2H-pyran-4-amine, is often elucidated using spectroscopic techniques such as NMR and IR spectroscopy, complemented by computational studies for structural prediction and confirmation. These studies provide insights into the stereochemistry and electronic properties of the molecule, which are crucial for understanding its reactivity and potential applications in synthesis and material science. For example, the synthesis and structural analysis of β,γ-unsaturated amines of the tetrahydropyran series reveal the versatility of these compounds in chemical synthesis, underpinned by detailed spectral data (Gevorkyan, Kazaryan, Khizantsyan, Arakelyan, & Panosyan, 1981).

Chemical Reactions and Properties

N-Propyltetrahydro-2H-pyran-4-amine undergoes various chemical reactions, highlighting its reactivity and utility in organic synthesis. Reactions such as cyanoethylation followed by reduction illustrate the compound's versatility in undergoing transformations that extend its application range. These reactions enable the synthesis of derivatives with varying functional groups, expanding the utility of the tetrahydropyran core in medicinal chemistry and material science (Arutyunyan, Nazaryan, Akopyan, Panosyan, & Gevorgyan, 2012).

科学研究应用

-

Synthesis of 2H-Pyrans

- Scientific Field : Organic Chemistry .

- Application Summary : The 2H-pyran ring is a structural motif present in many natural products and is a key intermediate in the construction of many of these structures .

- Methods of Application : Various synthetic methods have been reported to access 2H-pyrans .

- Results or Outcomes : Despite their importance, the literature of 2H-pyrans is relatively scarce, mainly due to the instability associated with the heterocyclic ring .

-

Ultrasound-assisted Multicomponent Synthesis of 4H-pyrans

- Scientific Field : Organic Chemistry, Biochemistry .

- Application Summary : A simple approach to synthesize new highly substituted 4H-pyran derivatives is described .

- Methods of Application : The process is performed in pure water and with only a 20 mol% of catalyst loading .

- Results or Outcomes : The extremely simple operational methodology, short reaction times, clean procedure, and excellent product yields render this new approach extremely appealing for the synthesis of 4H-pyrans .

安全和危害

属性

IUPAC Name |

N-propyloxan-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-2-5-9-8-3-6-10-7-4-8/h8-9H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWCXQKMDYCVHJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCOCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30592983 |

Source

|

| Record name | N-Propyloxan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Propyltetrahydro-2H-pyran-4-amine | |

CAS RN |

192811-37-3 |

Source

|

| Record name | N-Propyloxan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(1,3-Thiazol-2-yl)phenyl]methanol](/img/structure/B64780.png)

![4-[(R)-[(2S,5R)-2,5-dimethyl-4-propylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B64782.png)

![3-Methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B64797.png)